1-Phenyl-1-butyne
Overview
Description
1-Phenyl-1-butyne is a phenyl alkyl acetylenic compound . It has a linear formula of C6H5C≡CC2H5 . Its molecular weight is 130.19 . It’s known to react with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-phenyl-1-butyne .
Synthesis Analysis
The synthesis of 1-Phenyl-1-butyne involves its reaction with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-Phenyl-1-butyne .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1-butyne consists of a phenyl group (C6H5) attached to a butyne group (C≡CC2H5) . The compound contains a total of 20 bonds, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
1-Phenyl-1-butyne is known to react with alkali metals (sodium, potassium) in various solvents . Palladium particles incorporated into organophilic montmorillonite have been reported to catalyze the liquid-phase hydrogenation of 1-Phenyl-1-butyne .Physical And Chemical Properties Analysis
1-Phenyl-1-butyne is a solid at room temperature . It has a refractive index of 1.551 and a density of 0.916 g/mL at 25 °C . It has a boiling point of 73-75 °C/4 mmHg . The compound has a flash point of 69 °C .Scientific Research Applications
1. Formation in Combustion Flames
Kaiser et al. (2009) studied the reactions of phenyl radical with 1-butyne and 2-butyne in a crossed molecular beam machine, focusing on the formation of C10H10 isomers in combustion flames. They found that these reactions involve indirect scattering dynamics, starting with additions of the phenyl radical to the acetylenic carbon atoms. This process leads to the formation of 1-phenyl-1-butyne among other compounds, highlighting its relevance in combustion chemistry (Kaiser et al., 2009).
2. Spectroscopic Studies and Conformations
Selby and Zwier (2005) conducted a combination of spectroscopic studies on 4-phenyl-1-butyne, including resonance-enhanced-two-photon ionization and UV-UV hole-burning spectroscopy. They identified two conformations of 4-phenyl-1-butyne, providing insights into its spectroscopic behavior and molecular structure, which is essential for understanding its chemical properties (Selby & Zwier, 2005).
3. Polymer Synthesis and Optical Properties
Tang et al. (2000) explored the polymerization of 1-phenyl-1-butyne and its interaction with C60, a fullerene. They observed that the addition of C60 to the initiator mixture significantly increased the catalytic activity, resulting in polymers with high molecular weights. These polymers, especially those containing poly(1-phenyl-1-butyne), emit strong blue light and exhibit better optical limiting performance compared to parent C60 (Tang et al., 2000).
4. Metallation Studies
Becker and Klein (1978) conducted kinetic studies on the metallation of 1-phenyl-1-butyne using n-butyllithium and methyllithium. Their research provides valuable insights into the formation of mono- and di-lithio derivatives of 1-phenyl-1-butyne, crucial for understanding its reactivity and potential applications in organic synthesis (Becker & Klein, 1978).
5. Application in Self-Assembled Monolayers
Wang et al. (2018) studied the formation of highly ordered terminal alkyne self-assembled monolayers on the Au{111} surface using 4-phenyl-1-butyne. This researchdemonstrates the potential of 1-phenyl-1-butyne derivatives in creating ordered monolayers, which is significant for applications in nanotechnology and surface chemistry (Wang et al., 2018).
6. Competitive Hydrogenation Reactions
Marin-Astorga et al. (2005) investigated the competitive hydrogenation reactions of phenyl alkyl acetylenes, including 1-phenyl-1-butyne, over Pd/MCM-41 and Pd/SiO2 catalysts. Their study provides insights into the reaction dynamics and selectivity, crucial for understanding the behavior of 1-phenyl-1-butyne in catalytic processes (Marin-Astorga et al., 2005).
7. Light-Emitting Properties in Polymer Synthesis
Xu et al. (2000) explored the synthesis and light-emitting properties of C60-containing poly(1-phenyl-1-butyne)s, revealing that these polymers, despite being derived from 1-phenyl-1-butyne, can emit strong blue light. This finding is significant for applications in optoelectronics and materials science (Xu et al., 2000).
Safety And Hazards
1-Phenyl-1-butyne is classified as a combustible liquid . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
properties
IUPAC Name |
but-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFMSANAQQVUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211243 | |
Record name | 1-Butynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-butyne | |
CAS RN |
622-76-4 | |
Record name | 1-Phenyl-1-butyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-butynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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